Amiloxate: A Technical Guide to Synthesis and Characterization
Amiloxate: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiloxate, also known as isoamyl p-methoxycinnamate, is a widely used organic ultraviolet (UV) B filter in sunscreen and other personal care products. Its efficacy in absorbing UVB radiation makes it a crucial ingredient for skin protection against sun-induced damage. This technical guide provides an in-depth overview of the synthesis and characterization of Amiloxate, offering detailed experimental protocols and comprehensive data analysis to support researchers and professionals in the field of drug development and cosmetic science.
Introduction
Amiloxate is the ester formed from p-methoxycinnamic acid and isoamyl alcohol. It is an oil-soluble chemical sunscreen agent that primarily absorbs UVB radiation in the range of 290-320 nm, with a peak absorbance at approximately 310 nm, and also offers some protection in the UVA II range (320-340 nm).[1] This document outlines the key synthetic methodologies and analytical characterization techniques for Amiloxate.
Synthesis of Amiloxate
Amiloxate can be synthesized through two primary routes: chemical esterification and enzymatic transesterification.
Chemical Synthesis: Fischer Esterification
A common method for synthesizing Amiloxate is the Fischer esterification of p-methoxycinnamic acid with isoamyl alcohol, typically in the presence of an acid catalyst.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine p-methoxycinnamic acid (1 equivalent), isoamyl alcohol (3-5 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). A suitable solvent, such as toluene, can be used to facilitate the removal of water.
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Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude Amiloxate by vacuum distillation or column chromatography on silica (B1680970) gel.
Enzymatic Synthesis: Transesterification
An alternative, "greener" synthesis route involves the enzymatic transesterification of an alkyl ester of p-methoxycinnamic acid (e.g., ethyl p-methoxycinnamate) with isoamyl alcohol using a lipase (B570770) catalyst.
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Reaction Setup: In a suitable vessel, dissolve ethyl p-methoxycinnamate (1 equivalent) and a molar excess of isoamyl alcohol (e.g., 10 equivalents) in an organic solvent such as hexane.
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Enzymatic Reaction: Add a lipase catalyst (e.g., from Candida antarctica). The reaction is typically carried out at a controlled temperature (e.g., 30-45°C) with agitation for several days.
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Monitoring: Monitor the conversion of the starting material to Amiloxate using gas chromatography (GC).
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Purification: Upon completion, remove the enzyme by filtration. The excess isoamyl alcohol and the solvent can be removed by vacuum distillation to yield the final product.
Physicochemical Properties
A summary of the key physicochemical properties of Amiloxate is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-methylbutyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | [2] |
| CAS Number | 71617-10-2 | [2] |
| Molecular Formula | C₁₅H₂₀O₃ | [2] |
| Molecular Weight | 248.32 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Specific Gravity | 1.037–1.041 | [3] |
| Refractive Index | 1.556–1.560 (at 20°C) | [3] |
Characterization of Amiloxate
Comprehensive characterization is essential to confirm the identity, purity, and quality of synthesized Amiloxate. The following are standard analytical techniques employed.
Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Amiloxate. The expected chemical shifts are detailed in the table below.
| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |
| Assignment | δ (ppm) |
| -CH ₃ (isoamyl) | ~0.9 (d, 6H) |
| -CH -(CH₃)₂ (isoamyl) | ~1.7 (m, 1H) |
| -CH ₂-CH(CH₃)₂ (isoamyl) | ~1.5 (q, 2H) |
| -O-CH ₂- (isoamyl) | ~4.2 (t, 2H) |
| -OCH ₃ | ~3.8 (s, 3H) |
| Ar-H (ortho to -OCH₃) | ~6.9 (d, 2H) |
| Ar-H (ortho to -CH=CH) | ~7.5 (d, 2H) |
| =CH -COOR | ~6.3 (d, 1H) |
| Ar-CH=CH - | ~7.6 (d, 1H) |
The IR spectrum of Amiloxate is characterized by specific absorption bands corresponding to its functional groups. A film on KBr plates is a suitable sample preparation method.[4]
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (ester) | ~1710 |
| C=C (alkene) | ~1635 |
| C-O (ester) | ~1250, 1170 |
| C-H (aromatic) | ~3000-3100 |
| C-H (aliphatic) | ~2850-2960 |
UV-Vis spectroscopy is used to determine the absorption spectrum of Amiloxate. A sample solution of 5.0 µg/mL in alcohol is typically used.[3] The maximum absorbance (λmax) is expected in the UVB range.
Chromatographic Analysis
HPLC is a standard method for assessing the purity and quantifying the concentration of Amiloxate in various matrices.
Experimental Protocol:
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Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
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Mobile Phase: A gradient elution using a mixture of methanol, tetrahydrofuran, and an aqueous acid solution (e.g., 0.2% perchloric acid) is effective.[5]
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Flow Rate: A typical flow rate is 1.0 mL/min.[5]
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Detector: UV detection at 311 nm is suitable for Amiloxate.[5]
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Standard and Sample Preparation: Prepare a standard solution of USP Amiloxate Reference Standard and a sample solution of the synthesized Amiloxate in a suitable solvent like tert-butyl methyl ether at a concentration of 20 mg/mL.[3]
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Analysis: The retention time of the major peak in the sample solution should correspond to that of the standard solution. Purity is determined by the area percentage of the main peak. A purity of ≥98.0% is generally expected.[6]
The United States Pharmacopeia (USP) monograph for Amiloxate specifies a GC method for its assay.
Experimental Protocol:
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Column: A 0.32-mm × 25-m column coated with a 0.1-µm film of phase G1.[3]
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Detector: Flame ionization detector (FID).[3]
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Temperatures:
-
Standard and Sample Preparation: Prepare solutions of the standard and sample in tert-butyl methyl ether.[3]
Visualizations
Caption: Overview of chemical and enzymatic synthesis pathways for Amiloxate.
Caption: Workflow for the analytical characterization of Amiloxate.
References
- 1. Isoamyl p-Methoxycinnamate (Explained + Products) [incidecoder.com]
- 2. Amiloxate | C15H20O3 | CID 1549789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. 4-甲氧基肉桂酸异戊酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
